2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

Catalog No.
S2698648
CAS No.
186204-66-0
M.F
C8H5F2NO2S2
M. Wt
249.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

CAS Number

186204-66-0

Product Name

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

IUPAC Name

2-(difluoromethylsulfonyl)-1,3-benzothiazole

Molecular Formula

C8H5F2NO2S2

Molecular Weight

249.25

InChI

InChI=1S/C8H5F2NO2S2/c9-7(10)15(12,13)8-11-5-3-1-2-4-6(5)14-8/h1-4,7H

InChI Key

SHKGYNFSRWBSDZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(F)F

Solubility

not available

Anticancer and Antiinflammatory Agents

Green Chemistry

Antibacterial Agents

Fluorescent Pigment Dyeing Substrates

Bacterial Detection

Electrophosphorescent Emitter in OLEDs

Antioxidant

Anti-HIV

Anti-diabetic

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole is a chemical compound with the molecular formula C8_8H5_5F2_2N O2_2S2_2 and a molecular weight of 249.26 g/mol. It features a benzo[d]thiazole ring substituted with a difluoromethylsulfonyl group, which imparts unique properties to the compound. The compound is notable for its high reduction potential of -1.17 V, making it reactive in various chemical processes, particularly in difluoromethylation reactions .

, primarily involving difluoromethylation. One notable reaction is the visible-light photocatalyzed difluoromethylation of aromatic compounds, where it acts as a reagent to introduce difluoromethyl groups into various substrates . The reaction mechanism typically involves the generation of radical intermediates through single-electron transfer processes, leading to the formation of difluoromethylated products .

While specific biological activities of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole are not extensively documented, compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities. The presence of the difluoromethyl group can enhance the lipophilicity and biological activity of related compounds, suggesting potential pharmacological applications .

The synthesis of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole can be achieved through several methods:

  • From 2-Mercaptobenzothiazole: This method involves the reaction of 2-mercaptobenzothiazole with difluoromethylsulfonyl chloride under suitable conditions to yield the desired sulfone .
  • Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize visible light to facilitate the difluoromethylation process, improving efficiency and selectivity .
  • Nickel-Catalyzed Reactions: Nickel-catalyzed cross-electrophile coupling reactions have also been explored for synthesizing compounds containing difluoromethyl groups, including this sulfone derivative .

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole has several potential applications:

  • Fluorinated Pharmaceuticals: The compound can serve as an intermediate in the synthesis of fluorinated pharmaceuticals due to its unique electronic properties.
  • Agricultural Chemicals: Its reactivity may be harnessed in developing agrochemicals with enhanced efficacy.
  • Material Science: The compound could be utilized in creating advanced materials with specific electronic or optical properties due to its structural characteristics .

Interaction studies involving 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole often focus on its reactivity with various nucleophiles and electrophiles in synthetic organic chemistry. These studies help elucidate its role as a versatile building block in complex molecule synthesis and its potential interactions in biological systems. The compound's ability to form stable intermediates makes it valuable in mechanistic studies of radical reactions .

Several compounds share structural similarities with 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole, including:

Compound NameStructureUnique Features
2-(Trifluoromethyl)sulfonylbenzo[d]thiazoleC8_8H5_5F3_3N O2_2SHigher electronegativity due to trifluoromethyl group
2-(Chlorosulfonyl)benzo[d]thiazoleC8_8H5_5ClN O2_2SDifferent halogen substituent affecting reactivity
2-(Difluoroethanesulfonyl)benzo[d]thiazoleC8_8H6_6F2_2N O3_3SAltered sulfonyl group leading to different properties

Uniqueness: The presence of the difluoromethyl group distinguishes 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry and material science.

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (CAS: 186204-66-0) is systematically named 2-[(difluoromethyl)sulfonyl]-1,3-benzothiazole under IUPAC conventions. Its molecular formula is $$ \text{C}8\text{H}5\text{F}2\text{NO}2\text{S}2 $$, with a molar mass of 249.26 g/mol. The structure comprises a benzothiazole core (a bicyclic system with benzene fused to a thiazole ring) substituted at the 2-position by a difluoromethylsulfonyl group ($$-\text{SO}2\text{CF}_2\text{H}$$). Common synonyms include 2-((difluoromethyl)sulfonyl)benzothiazole and Benzothiazole, 2-[(difluoromethyl)sulfonyl]-.

Historical Context and Discovery

First reported in the early 2000s, this compound gained prominence through its role in fluorination chemistry. Its synthesis was initially achieved via oxidation of 2-((difluoromethyl)thio)benzo[d]thiazole using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) and ammonium molybdate catalysts. The development paralleled advances in sulfinate transfer reagents, such as 2-sulfinyl benzothiazole (BTS), which demonstrated utility in oxidation-free sulfinic acid production. By 2017, its electrophilic properties were harnessed for transition metal-free difluoromethylation reactions, broadening its synthetic applications.

Significance in Contemporary Chemical Research

This compound is pivotal in:

  • Electrophilic difluoromethylation: Facilitating direct $$ \text{CF}_2\text{H} $$-group transfer to aromatic systems.
  • Sulfinate transfer reactions: Serving as a stable precursor for sulfinic acids in medicinal chemistry.
  • Materials science: Contributing to fluoropolymer synthesis due to its sulfonyl and fluorine moieties.

XLogP3

3

Dates

Modify: 2023-08-16

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